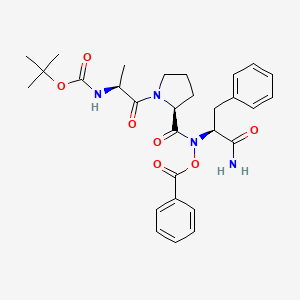
tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and multiple functional groups including amides and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and esterification. One common method involves the use of tert-butyl esters, which can be synthesized via Steglich esterification . This method is convenient due to the formation of carbocations and isobutene under the conditions employed in Fischer Esterification .
Industrial Production Methods
Industrial production of tert-butyl esters can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in new functionalized derivatives.
Scientific Research Applications
tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes.
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate include other tert-butyl esters and carbamates. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a pyrrolidine ring and multiple functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ester
- Benzoyloxy carbamate
Properties
Molecular Formula |
C29H36N4O7 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino] benzoate |
InChI |
InChI=1S/C29H36N4O7/c1-19(31-28(38)39-29(2,3)4)25(35)32-17-11-16-22(32)26(36)33(40-27(37)21-14-9-6-10-15-21)23(24(30)34)18-20-12-7-5-8-13-20/h5-10,12-15,19,22-23H,11,16-18H2,1-4H3,(H2,30,34)(H,31,38)/t19-,22-,23-/m0/s1 |
InChI Key |
MJUPHTPAGYTSNP-VJBMBRPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N([C@@H](CC2=CC=CC=C2)C(=O)N)OC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N(C(CC2=CC=CC=C2)C(=O)N)OC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















